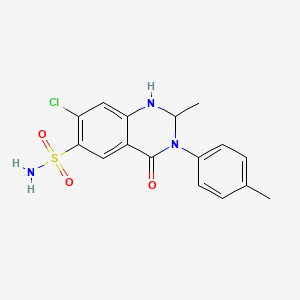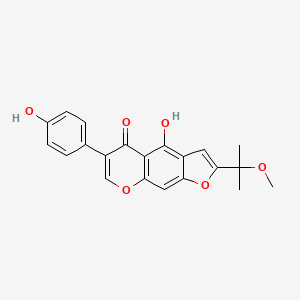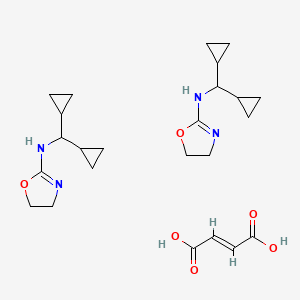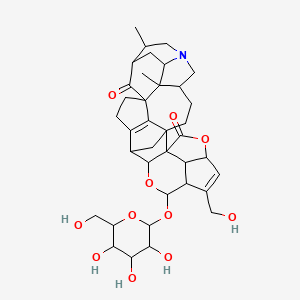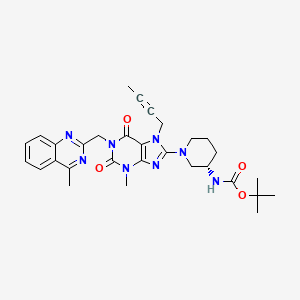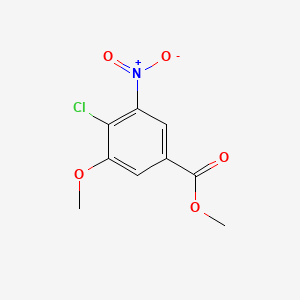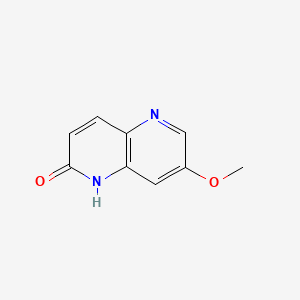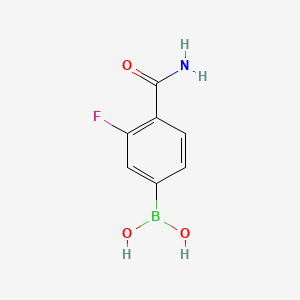
Ácido (4-carbamoyl-3-fluorofenil)borónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Carbamoyl-3-fluorophenyl)boronic acid, also known as (4-Carbamoyl-3-fluorophenyl)boronic acid, is a useful research compound. Its molecular formula is C7H7BFNO3 and its molecular weight is 182.945. The purity is usually 95%.
BenchChem offers high-quality (4-Carbamoyl-3-fluorophenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Carbamoyl-3-fluorophenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Parche de Microneedles sensible a la glucosa
Este compuesto se ha utilizado en el desarrollo de un parche de microneedles sensible a la glucosa para la administración de dos hormonas en circuito cerrado . Las unidades de ácido fenilborónico sensibles a la glucosa pueden unirse a la glucosa para cambiar reversiblemente la carga neta de toda la matriz polimérica dentro de las microneedles . Esto permite que la relación de liberación de la insulina cargada negativamente y el análogo de glucagón cargado positivamente del parche se ajuste dinámicamente en función de la fluctuación de los niveles de glucosa en sangre .
Reacciones de acoplamiento
El ácido (4-carbamoyl-3-fluorofenil)borónico se puede utilizar como reactivo en reacciones de acoplamiento con tetrafluoroboratos de arendiazonio, sales de iodonium y yodanos . Estas reacciones son fundamentales en la síntesis de compuestos orgánicos complejos.
Síntesis de terfenilos biológicamente activos
Este compuesto se utiliza para hacer nuevos terfenilos biológicamente activos . Los terfenilos son un tipo de hidrocarburo aromático policíclico con una amplia gama de aplicaciones en electrónica orgánica y fotónica.
Acoplamiento de Suzuki
El acoplamiento de Suzuki es un tipo de reacción de formación de enlaces carbono-carbono, y el ácido (4-carbamoyl-3-fluorofenil)borónico se puede utilizar como reactivo en este proceso . Esta reacción se utiliza ampliamente en química orgánica para sintetizar varios compuestos orgánicos.
Síntesis de fluorobifenilciclohexenos y difluoroterfenilos líquidos cristalinos
Aunque no se menciona el compuesto específico, se han utilizado ácidos fluorofenilborónicos similares para hacer nuevos fluorobifenilciclohexenos y difluoroterfenilos líquidos cristalinos . Estos compuestos tienen aplicaciones en el campo de las pantallas de cristal líquido.
Síntesis de o-fenilfenoles
De nuevo, se han utilizado ácidos fluorofenilborónicos similares en la síntesis de o-fenilfenoles . Estos compuestos son potentes agonistas del receptor de leucotrieno B4, que tienen posibles aplicaciones terapéuticas en el tratamiento de enfermedades inflamatorias.
Propiedades
IUPAC Name |
(4-carbamoyl-3-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BFNO3/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,12-13H,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXXEWDYAWOZRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)N)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660285 |
Source


|
| Record name | (4-Carbamoyl-3-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874288-39-8 |
Source


|
| Record name | B-[4-(Aminocarbonyl)-3-fluorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874288-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Carbamoyl-3-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4R)-4-[(1R,3As,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpentan-1-one](/img/structure/B580096.png)



![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/new.no-structure.jpg)
